molecular formula C13H8F3NO2 B8195069 Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Cat. No. B8195069
M. Wt: 267.20 g/mol
InChI Key: HFGZDGLJAHNTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Neuroimaging : Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is utilized in the production of [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, which is compliant with FDA and US Pharmacopeia standards for human use (Collier et al., 2017).

  • Enzyme Inhibition : Fluoro ketones, including Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate, are effective inhibitors of various hydrolytic enzymes. This makes them valuable in drug discovery and pharmacological research, particularly in the study of acetylcholinesterase, zinc metallo- and aspartylproteases, and carboxypeptidase A (Gelb et al., 1985).

  • Materials Science : In the field of materials science, blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines, including derivatives of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate, exhibit bright blue-to-green luminescence at room temperature. The luminescence characteristics can be fine-tuned through modifications of the fluorine and methyl groups (Xu et al., 2009).

  • Chemical Synthesis : This compound is involved in various synthetic processes. For example, electrochemical fluorination of certain derivatives leads to the production of F-acid fluorides and new nitrogen-containing F-carboxylic acids (Takashi et al., 1998). Additionally, ionic liquids can accelerate the fluorination of methylated uracils, enhancing the production efficiency of fluorouracils (Borodkin et al., 2016).

  • Pharmaceutical Development : In pharmaceutical research, Gold(I)-catalyzed asymmetric aldol reactions of isocyanoacetic acid derivatives with fluoroaryl aldehydes, which include compounds related to Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate, are used for the synthesis of fluoro-phenylserines (Soloshonok et al., 1996). Voriconazole, a novel broad-spectrum triazole antifungal agent, can also be synthesized through a process involving the fluorination of related compounds (Butters et al., 2001).

properties

IUPAC Name

methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGZDGLJAHNTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Synthesis routes and methods

Procedure details

To a screw-cap vial equipped with a magnetic stir bar, methyl 6-bromo-5-fluoropyridine-2-carboxylate (Frontier Scientific, 200.2 mg, 0.8555 mmol) was added followed by 2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Combi-Blocks, 310.2 mg, 1.292 mmol), and bis(tri-tert-butylphosphine)palladium (87.5 mg, 0.171 mmol). The vial was sealed with a PTFE-lined septum, evacuated and backfilled with nitrogen three times. 1,4-Dioxane (3.0 mL) was added via a syringe, followed by DIPEA (0.30 mL, 1.7 mmol) and deoxygenated water (0.1 mL). The mixture was heated at 100° C. for 2 h and was then allowed to cool to room temperature. The mixture was diluted with EtOAc (40 mL), washed with water (40 mL) and brine (40 mL), then dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by chromatography on silica gel (0-50% EtOAc in hexanes) to give the sub-title compound as a white solid (210.2 mg, 92%). LCMS calc. for C13H9F3NO2 (M+H)+: m/z=268.1. found 268.0.
Quantity
200.2 mg
Type
reactant
Reaction Step One
Quantity
310.2 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
87.5 mg
Type
catalyst
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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